N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c17-13-3-1-2-4-14(13)22-10-16(21)19-12-7-5-11(6-8-12)9-15(18)20/h1-8H,9-10H2,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKZTKHSNXYOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide typically involves the following steps:
N-alkylation: The process begins with the N-alkylation of 4-phenyl-2-pyrrolidinone using ethyl bromoacetate in the presence of a strong base.
Intermediate Formation: The intermediate N-ethoxycarbonylmethyl-4-phenyl-2-pyrrolidinone is then treated with ammonia to form the desired product
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
A. Fluorophenoxy vs. Chlorophenoxy/Methoxyphenoxy
- The target compound’s 2-fluorophenoxy group offers enhanced metabolic stability and membrane permeability compared to 2-chlorophenoxy () or 2-methoxyphenoxy (). Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life, while chlorine’s larger size may sterically hinder target binding .
- Methoxyphenoxy derivatives (e.g., ) exhibit increased solubility due to the polar methoxy group but may suffer from faster hepatic clearance .
B. Carbamoylmethyl vs. Sulfonamide/Morpholino Groups
- The carbamoylmethyl group in the target compound provides hydrogen-bonding sites (–NH and –CO), enhancing solubility and receptor affinity. In contrast, sulfonamide -containing analogs (e.g., ) exhibit stronger acidity (pKa ~1–3) due to the –SO2– group, which may improve membrane penetration but reduce plasma stability .
- Morpholino sulfonyl derivatives () demonstrate balanced lipophilicity and solubility, contributing to their efficacy against COVID-19 in preclinical studies .
C. Heterocyclic Additions (Triazole, Thiazole, Isoxazole)
- For example, the thiazole ring in CAS 500105-14-6 likely interacts with kinase ATP-binding pockets .
Q & A
Q. How can the synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(2-fluorophenoxy)acetamide be optimized for improved yield and purity?
- Methodological Answer: Multi-step synthesis routes are typically employed, starting with nucleophilic substitution of 2-fluorophenol with chloroacetamide derivatives. Key steps include:
- Catalyst selection : Sodium hydroxide or potassium carbonate for deprotonation .
- Reaction conditions : Reflux in ethanol or dichloromethane under nitrogen to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates, followed by recrystallization for final product purity .
- Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of fluorophenol) and monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm carbamoylmethyl and fluorophenoxy group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions) .
- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-F vibrations (~1250 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. What strategies address poor solubility in aqueous buffers during biological assays?
- Methodological Answer:
- Solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes for in vitro studies .
- Co-solvents : Ethanol or PEG-400 for in vivo formulations, ensuring compatibility with assay protocols .
- Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor antagonism vs. enzyme inhibition)?
- Methodological Answer:
- Standardized assays : Reproduce studies under uniform conditions (e.g., cell lines, receptor subtypes, ATP concentrations) .
- Off-target profiling : Use kinase/GPCR screening panels to identify secondary targets .
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. chlorine substitutions) to isolate SAR drivers .
- Purity validation : Confirm absence of synthetic byproducts (e.g., hydrolyzed acetamide) via LC-MS .
Q. What experimental designs are recommended for elucidating the mechanism of action?
- Methodological Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., [³H]-glutamate for metabotropic glutamate receptor antagonism) .
- Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase inhibition assays) .
- Cellular imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial targeting) .
- Computational docking : Generate homology models (e.g., using AutoDock Vina) to predict binding poses in receptor pockets .
Q. How can structure-activity relationship (SAR) studies be systematically designed?
- Methodological Answer:
- Substitution libraries : Synthesize analogs with:
- Phenoxy modifications : Replace 2-fluorophenoxy with 3- or 4-fluoro isomers .
- Carbamoylmethyl variations : Introduce methyl/ethyl groups to the urea moiety .
- In vitro screening : Prioritize analogs based on logP (2.5–4.0) and polar surface area (<90 Ų) for blood-brain barrier penetration .
- 3D-QSAR models : Use CoMFA/CoMSIA to correlate electronic/steric features with activity .
Q. What methodologies are effective for determining metabolic stability and degradation pathways?
- Methodological Answer:
- Liver microsomal assays : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Identify isoforms involved (e.g., CYP3A4/2D6) using fluorescent probes .
- Degradant identification : High-resolution mass spectrometry (HRMS) to detect hydroxylated or de-fluorinated metabolites .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cancer cell lines?
- Methodological Answer:
- Cell line profiling : Compare genetic backgrounds (e.g., p53 status, ABC transporter expression) .
- Dose-response curves : Use 8–10 concentration points (0.1–100 µM) to calculate accurate IC₅₀ values .
- Combination studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) to identify context-dependent efficacy .
Q. What approaches validate crystallographic data for this compound?
- Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: chloroform/methanol) and resolve structure with SHELX .
- DFT calculations : Compare experimental bond lengths/angles with theoretical models (e.g., Gaussian 16) .
- Powder XRD : Confirm polymorphic consistency between batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
